5-Bromoimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the family of imidazo[1,2-a]pyridines. This class of compounds is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical properties and biological activities. The presence of the bromine atom at the fifth position of the imidazo ring enhances its reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving 2-aminopyridines and other substrates, as outlined in recent literature. It is of particular interest due to its potential therapeutic applications, including antibacterial and anticancer properties.
5-Bromoimidazo[1,2-A]pyridin-2-amine is classified as a nitrogen-containing heterocycle. Heterocycles are compounds that contain atoms of at least two different elements as members of their rings, with nitrogen being a key component in this case. This compound falls under the category of bioactive molecules, often explored for their pharmacological properties.
The synthesis of 5-Bromoimidazo[1,2-A]pyridin-2-amine can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions (temperature, time, and catalysts) to optimize yield and purity. For example, using perchloric acid or p-toluenesulfonic acid has proven effective in facilitating these reactions under mild conditions .
5-Bromoimidazo[1,2-A]pyridin-2-amine features a fused bicyclic structure comprising an imidazole ring (five-membered) and a pyridine ring (six-membered). The bromine atom is positioned at the 5th carbon of the imidazole ring, influencing both its electronic properties and reactivity.
The molecular formula for 5-Bromoimidazo[1,2-A]pyridin-2-amine is C_8H_7BrN_4. Its molecular weight is approximately 228.07 g/mol. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
5-Bromoimidazo[1,2-A]pyridin-2-amine participates in various chemical reactions due to its electrophilic nature:
The reaction mechanisms often involve initial formation of an intermediate followed by cyclization or substitution steps. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group facilitating the introduction of new substituents.
The mechanism of action for compounds like 5-Bromoimidazo[1,2-A]pyridin-2-amine often involves interaction with biological targets such as enzymes or receptors:
Studies indicate that modifications at the 5-position can significantly affect biological activity and selectivity towards specific targets.
5-Bromoimidazo[1,2-A]pyridin-2-amine typically appears as a crystalline solid with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
The compound exhibits:
Relevant data from studies indicate that it maintains stability across a range of pH levels but may decompose under extreme acidic or basic conditions .
5-Bromoimidazo[1,2-A]pyridin-2-amine has significant potential in various scientific fields:
Research continues into optimizing synthesis methods and exploring new applications within medicinal chemistry and materials science .
Halogenation, particularly bromination, has emerged as a strategic molecular modification to enhance the biological profile of imidazo[1,2-a]pyridine derivatives. Bromine substitution significantly alters the electronic characteristics and steric bulk of the core scaffold, thereby modulating receptor binding affinity and selectivity. The 5-bromoimidazo[1,2-a]pyridin-2-amine derivative exemplifies this approach, where bromine incorporation enhances potency across multiple therapeutic domains:
Anticancer Applications: Brominated imidazopyridines demonstrate potent tubulin polymerization inhibition, disrupting microtubule assembly in cancer cells. Hybrid derivatives incorporating oxadiazole moieties exhibit IC50 values of 1.48-3.62 µM against lung (A549) and prostate (PC-3, DU-145) cancer cell lines, comparable to reference drugs like doxorubicin [7]. These compounds induce G2/M cell cycle arrest and promote caspase-mediated apoptosis through mitochondrial dysfunction pathways. The bromine atom at the C5 position enhances DNA binding affinity through hydrophobic interactions with the minor groove, as confirmed by molecular docking studies [7].
Antimycobacterial Activity: Against Mycobacterium tuberculosis, 6-bromoimidazo[1,2-a]pyridine-3-carboxamides display exceptional potency (MIC90 ≤0.006 µM) against drug-resistant strains, including extensively drug-resistant tuberculosis (XDR-TB) [6]. Bromine substitution optimizes membrane penetration in the acidic phagolysosomal environment where mycobacteria reside. QcrB inhibitors like telacebec (Q203) exemplify the therapeutic impact of optimized imidazopyridines, currently in Phase II trials for tuberculosis treatment [6].
Table 1: Biological Activities of Brominated Imidazo[1,2-a]pyridine Derivatives
Biological Target | Compound Structure | Potency (IC50/MIC) | Mechanistic Insights |
---|---|---|---|
Tubulin polymerization | Oxadiazole-imidazopyridine hybrid | 1.48 µM (A549 cells) | G2/M arrest, caspase activation |
M. tuberculosis QcrB | 6-Bromo-3-carboxamide | ≤0.006 µM | Cytochrome bc1 inhibition |
Leishmania parasites | 5-Bromo-2-aminopyridyl analog | 1.03 µM (L. donovani) | Undisclosed intracellular target |
c-Met kinase | 5-Bromo-triazolopyrazine mimic | 3.9 nM (enzymatic) | Hinge region binding, Tyr-1230 π-stacking |
Antileishmanial Potential: In visceral leishmaniasis drug discovery, 5-bromoimidazo[1,2-a]pyridin-2-amine derivatives demonstrate selective antiparasitic activity (EC50 = 1.03 µM against L. donovani) with minimal host cytotoxicity (SI > 48.5) [9]. Virtual screening campaigns identified this chemotype as a promising starting point for scaffold optimization, leveraging the bromine-enhanced hydrophobic recognition of unidentified parasitic targets.
Enzyme Inhibition: Brominated imidazopyridines serve as privileged substrates for Rab geranylgeranyl transferase (RGGT) inhibition, a therapeutic target for osteoporosis and cancer. The 6-bromo analog of 3-IPEHPC disrupts Rab11A prenylation in HeLa cells at nanomolar concentrations, potentially interfering with vesicular trafficking in pathological conditions [10].
The strategic incorporation of bromine at the C5 position of imidazo[1,2-a]pyridin-2-amine creates distinct pharmacophoric advantages that enhance drug-target interactions through multiple mechanisms:
Electronic Effects: Bromine's moderate electron-withdrawing nature (Hammett σm = 0.37) polarizes the aromatic system, strengthening hydrogen bond interactions with complementary receptor residues. In c-Met kinase inhibitors, 5-bromo substitution enhances hinge region binding through optimized electron distribution that facilitates π-stacking with Tyr-1230 in the activation loop. This electronic perturbation converts moderately active leads (IC50 ~2.18 µM) into nanomolar inhibitors (IC50 = 3.9 nM) with improved ligand efficiency (0.42 vs. 0.29) .
Steric and Hydrophobic Contributions: The van der Waals radius of bromine (1.85 Å) creates optimal steric occupancy in hydrophobic binding pockets without excessive molecular bulk. Molecular modeling of tubulin inhibitors reveals that 5-bromoimidazo[1,2-a]pyridin-2-amine derivatives establish additional van der Waals contacts with β-tubulin's Thr-179 and Leu-246 residues compared to non-halogenated analogs, explaining their enhanced anti-proliferative activity [7]. Bromine's lipophilic character (π = 0.86) also improves membrane permeability, as evidenced by the 1.8-fold enhancement in PAMPA permeability coefficients relative to non-brominated counterparts in antimycobacterial series [6].
Metabolic Stabilization: Bromine substitution retards oxidative metabolism at adjacent positions, particularly beneficial for imidazo[1,2-a]pyridines susceptible to CYP450-mediated oxidation. In microsomal stability studies, 5-bromo derivatives exhibit extended half-lives (>120 minutes) compared to rapidly metabolized non-halogenated analogs (t1/2 < 15 minutes) in both human and rodent liver microsomes [9]. This metabolic stabilization is attributed to bromine's blockade of para- and ortho-oxidation sites on the electron-rich heterocycle.
Synthetic Versatility: The C-Br bond serves as a versatile handle for late-stage diversification via transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura reactions enable the introduction of complex biaryl systems at the C5 position, while Buchwald-Hartwig amination permits the construction of aminoalkyl side chains to enhance solubility or target alternative binding pockets [10]. This synthetic flexibility facilitates rapid SAR exploration without re-engineering the core scaffold.
Table 2: Comparative Analysis of Bromine Substitution Effects on Drug Properties
Pharmacological Parameter | Non-Brominated Analogs | 5-Bromo-Substituted Derivatives | Impact Factor |
---|---|---|---|
c-Met kinase inhibition (IC50) | 2180 nM | 3.9 nM | 559-fold improvement |
Metabolic stability (t1/2 in HLM) | <15 min | >120 min | 8-fold enhancement |
Antimycobacterial potency (MIC90) | 0.14 µM | ≤0.006 µM | 23-fold improvement |
LogD7.4 | 1.8 ± 0.2 | 2.5 ± 0.3 | Increased lipophilicity |
Aqueous solubility (µg/mL) | 85 ± 12 | 42 ± 8 | 2-fold reduction |
The isosteric replacement potential of bromine deserves particular emphasis. In kinase inhibitor design, 5-bromoimidazo[1,2-a]pyridine effectively mimics triazolopyrazine cores through bioisosteric equivalence, maintaining critical hydrogen bonding patterns while improving synthetic accessibility. This approach enabled the discovery of novel c-Met inhibitors that avoid the renal toxicity associated with earlier chemotypes . Similarly, in leishmaniasis drug discovery, brominated imidazopyridines circumvent PAINS-related liabilities associated with unsubstituted analogs while maintaining antiparasitic efficacy [9].
The strategic incorporation of bromine must balance potency enhancements with potential drawbacks, particularly reduced aqueous solubility and increased molecular weight. Medicinal chemistry optimization often addresses these challenges through introduction of polar auxiliaries (e.g., morpholine, piperazine) or pro-drug strategies to maintain favorable physicochemical profiles. Nevertheless, the demonstrated bioactivity enhancements across diverse target classes establish 5-bromoimidazo[1,2-a]pyridin-2-amine as a privileged scaffold in contemporary drug discovery.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9